molecular formula C12H15N7O B4601112 1,3-dimethyl-5-{[(2-methyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one

1,3-dimethyl-5-{[(2-methyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B4601112
M. Wt: 273.29 g/mol
InChI Key: VRQUWWCPELOIIK-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-{[(2-methyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one is a useful research compound. Its molecular formula is C12H15N7O and its molecular weight is 273.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.13380813 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques and Derivative Formation : Research on related benzimidazole compounds has led to innovative synthetic pathways, offering insights into the creation of complex molecules. For instance, studies have detailed the synthesis of pyrimido[1,2‐a]benzimidazoles and their conversion into various derivatives through reactions with acetylendicarbonsäure-dimethylester, highlighting the potential for generating new compounds with significant structural diversity (Troxler & Weber, 1974).

  • Coordination Chemistry and Ligand Design : The development of bidentate bis(NHC) ligands incorporating benzimidazole motifs showcases the utility of these structures in coordination chemistry. Such research provides a foundation for designing metal complexes with potential applications in catalysis and material science (Schick, Pape, & Hahn, 2014).

  • Molecular Interactions and Crystal Engineering : Investigations into the formation of multi-component molecular solids with benzimidazole derivatives emphasize the role of hydrogen bonds and weak intermolecular interactions in the assembly of supramolecular structures. Such studies are crucial for the design of new materials with tailored properties (Wang, Hu, Wang, Liu, & Huang, 2014).

  • Optical and Electronic Properties : Research into the synthesis and properties of light-colored poly(amide-imide-imide)s based on benzimidazole derivatives highlights their potential in creating materials with specific optical and electronic characteristics. These findings have implications for the development of high-performance polymers (Yang & Su, 2005).

  • Biological Applications and Molecular Docking : Some studies have also explored the biological applications of benzimidazole derivatives, including their antibacterial, antifungal, and anticonvulsant activities. Molecular docking studies of benzimidazole-based compounds as cyclooxygenase-2 inhibitors exemplify the intersection of chemistry and biology, demonstrating the potential for discovering new therapeutic agents (Al-Hourani et al., 2016).

Properties

IUPAC Name

1,3-dimethyl-5-[[(2-methyltetrazol-5-yl)amino]methyl]benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N7O/c1-17-9-5-4-8(6-10(9)18(2)12(17)20)7-13-11-14-16-19(3)15-11/h4-6H,7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQUWWCPELOIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CNC3=NN(N=N3)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dimethyl-5-{[(2-methyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 2
Reactant of Route 2
1,3-dimethyl-5-{[(2-methyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 3
Reactant of Route 3
1,3-dimethyl-5-{[(2-methyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 4
Reactant of Route 4
1,3-dimethyl-5-{[(2-methyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 5
Reactant of Route 5
1,3-dimethyl-5-{[(2-methyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 6
Reactant of Route 6
1,3-dimethyl-5-{[(2-methyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one

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